molecular formula C15H12FNO4 B5064277 3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid

Cat. No.: B5064277
M. Wt: 289.26 g/mol
InChI Key: OVWMLBCADMUUSW-UHFFFAOYSA-N
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Description

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid is an organic compound with a complex structure that includes a fluorine atom, a phenoxyacetyl group, and an amino group attached to a benzoic acid core

Properties

IUPAC Name

3-fluoro-2-[(2-phenoxyacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-12-8-4-7-11(15(19)20)14(12)17-13(18)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWMLBCADMUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 3-fluoro-2-aminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid exerts its effects depends on its interaction with molecular targets. The compound may inhibit specific enzymes by binding to their active sites or interfere with biological pathways by interacting with receptors or other proteins. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-2-methoxybenzenamine: This compound has a similar structure but with a methoxy group instead of a phenoxyacetyl group.

    2-amino-3-fluorobenzoic acid: A simpler compound with an amino and fluorine substituent on the benzoic acid core.

Uniqueness

3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research applications where these properties are advantageous.

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